![molecular formula C9H16ClNO3 B180437 Ethyl 4-oxoazepane-3-carboxylate hydrochloride CAS No. 198419-09-9](/img/structure/B180437.png)
Ethyl 4-oxoazepane-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoazepane-3-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-oxo-3-azepanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ethyl 4-oxo-3-azepanecarboxylate hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxoazepane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-oxoazepane-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a versatile building block for developing new therapeutic agents.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various biologically active molecules. For instance, it has been involved in the preparation of derivatives that exhibit antitumor activity. A study demonstrated that derivatives synthesized from this compound showed promising results against cancer cell lines, indicating its potential as a precursor for anticancer drugs .
Asymmetric Hydrogenation Studies
Asymmetric hydrogenation involving this compound has been extensively studied to produce chiral compounds. A notable case involved using ruthenium catalysts to achieve high enantiomeric excess (ee) in the hydrogenation of this compound, resulting in valuable chiral intermediates for pharmaceuticals .
Catalyst Type | Temperature (°C) | Conversion (%) | ee (%) |
---|---|---|---|
(S)-BINAP | 25 | 78 | >99 |
(R)-BIPHEMP | 25 | 66 | 94 |
(R)-pTol-BIPHEMP | 25 | 72 | >99 |
Antitumor Activity Assessment
A significant study evaluated the antitumor activity of derivatives derived from this compound against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that these compounds could reduce tumor cell viability significantly and exhibited antioxidant properties, suggesting their potential use as chemotherapeutic agents .
Methodology:
- Mice were treated with the compound and monitored for tumor growth.
- Histopathological examinations were conducted to assess organ health post-treatment.
Results:
- The treated group showed a marked reduction in tumor size and improved survival rates compared to control groups.
Development of Antiallergy Agents
Research has also focused on modifying this compound to develop new antiallergy agents. One study highlighted a derivative that was ten times more effective than existing treatments in preclinical models, showcasing the compound's versatility in medicinal applications .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-azepanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
- Ethyl 3-methyl-4-oxocrotonate
Uniqueness
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Biological Activity
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered nitrogen-containing ring, known as azepane, which includes both an ester and a ketone functional group. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₁₁ClN₁O₃
- Molecular Weight : 185.22 g/mol
- IUPAC Name : Ethyl 4-oxoazepane-3-carboxylate
Synthesis
The synthesis of ethyl 4-oxoazepane-3-carboxylate typically involves:
- Reacting an appropriate amino acid derivative with an esterifying agent.
- Cyclization to form the azepane ring.
- The use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction is common in synthetic routes.
Biological Activity
Research indicates that ethyl 4-oxoazepane-3-carboxylate exhibits various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial and antiviral properties, making it a candidate for further pharmacological exploration.
Enzyme Interaction
The compound's structure allows it to act as a substrate for enzymes, potentially influencing biochemical pathways. This interaction may lead to the formation of active metabolites that exert biological effects.
Autophagy Modulation
Recent studies have explored the role of similar compounds in modulating autophagy, a critical cellular process. For instance, compounds related to ethyl 4-oxoazepane have been evaluated for their ability to enhance autophagic flux through mechanisms involving the LC3-II protein .
Study on Autophagy Modulation
A study published in December 2023 examined various small molecules, including derivatives of ethyl 4-oxoazepane, for their ability to modulate autophagy. The results indicated that certain analogues significantly increased LC3-II levels, suggesting enhanced autophagic activity .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of ethyl 4-oxoazepane-3-carboxylate against similar compounds:
Compound Name | Structure Type | Similarity |
---|---|---|
Ethyl 4-Oxohexanoate | Six-membered ring | 0.89 |
Ethyl 4-Oxoheptanoate | Seven-membered ring | 0.84 |
Ethyl Piperidine-4-carboxylate | Five-membered ring | 0.82 |
Methyl 4-Oxopiperidine-3-carboxylate | Five-membered ring | 0.83 |
The seven-membered ring structure of ethyl 4-oxoazepane imparts specific reactivity patterns that are not observed in its analogs, potentially contributing to its unique biological activities.
The mechanism by which ethyl 4-oxoazepane exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds similar to ethyl 4-oxoazepane have been shown to inhibit key enzymes involved in various disease processes.
- Receptor Binding : The compound may bind to specific receptors, influencing downstream signaling pathways and cellular responses.
Properties
IUPAC Name |
ethyl 4-oxoazepane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-6-10-5-3-4-8(7)11;/h7,10H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRHBVITKWFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCCC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625333 |
Source
|
Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198419-09-9 |
Source
|
Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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